molecular formula C7H6Cl2N2O2 B1317063 Ethyl 3,6-dichloropyridazine-4-carboxylate CAS No. 34127-22-5

Ethyl 3,6-dichloropyridazine-4-carboxylate

Cat. No. B1317063
CAS RN: 34127-22-5
M. Wt: 221.04 g/mol
InChI Key: KVWIASCXKZVAQG-UHFFFAOYSA-N
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Description

Ethyl 3,6-dichloropyridazine-4-carboxylate is a chemical compound with the molecular formula C7H6Cl2N2O2 . It has a molecular weight of 221.04 . The IUPAC name for this compound is ethyl 3,6-dichloro-4-pyridazinecarboxylate .


Molecular Structure Analysis

The InChI code for Ethyl 3,6-dichloropyridazine-4-carboxylate is 1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3,6-dichloropyridazine-4-carboxylate is a solid or liquid at room temperature . It has a boiling point of 364.2°C at 760 mmHg . The compound should be stored in an inert atmosphere, preferably in a freezer under -20°C .

Scientific Research Applications

Synthesis and Reaction Studies

  • Ethyl 3,6-dichloropyridazine-4-carboxylate is used in various synthesis processes and reaction studies. It acts as a starting material for the synthesis of pyridazine derivatives, which find use in diverse chemical reactions. For example, it is used in the preparation of pyridazine-4-carboxylic acid through catalytic hydrogenation (Heinisch, 1973). Additionally, it undergoes Claisen condensation to yield other significant compounds used in further chemical transformations.

Heterocyclic Compound Formation

  • The compound is instrumental in creating densely functionalized heterocyclic molecules. It serves as a key ingredient in the synthesis of various pyridazine, pyrazole, and pyrimidine derivatives (Devendar et al., 2013), which are crucial in medicinal chemistry and material science.

Pharmacological Research

  • In pharmacological research, derivatives of Ethyl 3,6-dichloropyridazine-4-carboxylate have been studied for various potential activities. These include anti-inflammatory, analgesic, and ulcerogenic actions, along with their ability to inhibit prostaglandin biosynthesis (Abignente et al., 1992). This highlights its role in the development of new therapeutic agents.

Molecular Structure Analysis

  • The compound and its derivatives are also subjects of structural analysis. Studies involving vibrational spectral analysis and molecular structure determination using techniques like FT-IR, FT-Raman, and NMR are conducted. Such studies are crucial for understanding the physicochemical properties of these compounds (Prabavathi et al., 2015).

Antimicrobial Activity

  • Compounds derived from Ethyl 3,6-dichloropyridazine-4-carboxylate have been tested for antimicrobial activities. This research contributes to the development of new antimicrobial agents, an important area in medical research (Ravindra et al., 2008).

Safety And Hazards

Ethyl 3,6-dichloropyridazine-4-carboxylate is classified as an irritant . It has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

ethyl 3,6-dichloropyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)4-3-5(8)10-11-6(4)9/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWIASCXKZVAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70576449
Record name Ethyl 3,6-dichloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,6-dichloropyridazine-4-carboxylate

CAS RN

34127-22-5
Record name Ethyl 3,6-dichloropyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70576449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RA Hartz, VT Ahuja, P Sivaprakasam… - Journal of Medicinal …, 2023 - ACS Publications
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that regulates numerous cellular processes, including metabolism, proliferation, and cell survival. Due to its …
Number of citations: 2 pubs.acs.org

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